molecular formula C11H24 B574772 n-Undecane-d24 CAS No. 164858-54-2

n-Undecane-d24

Cat. No.: B574772
CAS No.: 164858-54-2
M. Wt: 180.459
InChI Key: RSJKGSCJYJTIGS-XMTORAMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Undecane-d24: is a deuterium-labeled form of undecane, a liquid alkane hydrocarbon with the chemical formula C11D24 . This compound is primarily used in scientific research due to its unique properties, such as its ability to act as a stable isotope tracer .

Mechanism of Action

Target of Action

n-Undecane-d24 is a deuterium-labeled form of Undecane . The primary targets of this compound are sensitized rat basophilic leukemia (RBL-2H3) mast cells and HaCaT keratinocytes . These cells play crucial roles in allergic reactions and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting the process of degranulation and the secretion of histamine and TNF-α . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. Histamine and TNF-α are inflammatory mediators that are released during allergic reactions.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of degranulation and the secretion of histamine and TNF-α in sensitized mast cells . This results in anti-allergic and anti-inflammatory activities, which can help alleviate symptoms associated with allergic reactions and inflammation.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Undecane-d24 is synthesized by replacing the hydrogen atoms in undecane with deuterium atoms. This process typically involves the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale catalytic exchange reactions. The process is optimized to ensure high purity and yield, often exceeding 98% deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: n-Undecane-d24 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Undecanol, undecanal, and undecanoic acid.

    Reduction: Lower alkanes such as decane and nonane.

    Substitution: Halogenated undecanes.

Scientific Research Applications

n-Undecane-d24 is widely used in scientific research, including:

    Chemistry: As a stable isotope tracer in reaction mechanism studies and kinetic experiments.

    Biology: In metabolic studies to trace the incorporation and transformation of hydrocarbons in biological systems.

    Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: As a reference standard in gas chromatography for the analysis of hydrocarbons

Comparison with Similar Compounds

Comparison:

    This compound vs. n-Undecane: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for isotope tracing.

    This compound vs. n-Decane-d22 and n-Dodecane-d26: While all three compounds are deuterium-labeled alkanes, this compound has a different chain length, which affects its physical and chemical properties. .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJKGSCJYJTIGS-XMTORAMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.